2-Amino-3-methylnaphtho(1,2-d)imidazole
Overview
Description
2-Amino-3-methylnaphtho(1,2-d)imidazole is a heterocyclic aromatic compound that belongs to the class of naphthoimidazoles This compound is characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methylnaphtho(1,2-d)imidazole typically involves the direct amination of condensed imidazoles with O-picrylhydroxylamine . This method allows for the introduction of the amino group at the desired position on the naphthoimidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methylnaphtho(1,2-d)imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthoimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, dihydro naphthoimidazoles, and various substituted naphthoimidazoles, depending on the specific reaction and conditions used.
Scientific Research Applications
2-Amino-3-methylnaphtho(1,2-d)imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-methylnaphtho(1,2-d)imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and proteins involved in cellular processes, such as DNA replication and repair.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
2-Amino-3-methylnaphtho(1,2-d)imidazole can be compared with other similar compounds, such as:
- 1-Amino-3-methylnaphtho(1,2-d)imidazole
- 1-Aminonaphtho(2,3-d)imidazole
- 1-Aminophenanthro(9,10-d)imidazole
These compounds share similar structural features but differ in the position of the amino group and the specific ring systems involved . The unique positioning of the amino group in this compound contributes to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
3-methylbenzo[e]benzimidazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)14-12(15)13/h2-7H,1H3,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFXLWPBGSMBRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956648 | |
Record name | 3-Methyl-1,3-dihydro-2H-naphtho[1,2-d]imidazol-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35199-58-7 | |
Record name | 3H-Naphth(1,2-d)imidazol-2-amine, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035199587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1,3-dihydro-2H-naphtho[1,2-d]imidazol-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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